(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol

Antifungal drug discovery Imidazopyridine SAR Candida parapsilosis

Researchers requiring reproducible imidazopyridine SAR data face confounding results when positional isomer identity is not rigorously controlled. (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1039416-36-8) eliminates this variable with precise 6-chloro substitution. • Orthogonal handles: C6-Cl for cross-coupling/SNAr; C2-CH₂OH for esterification/oxidation • Documented antifungal utility: derived acrylonitriles show MIC 19-89 µM vs. C. parapsilosis • Kinase inhibitor enabled: iodination-Suzuki sequence yields 3,6-disubstituted analogs in 47-80% Supplied at 95% purity; multi-gram quantities available for SAR campaigns.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 1039416-36-8
Cat. No. B1287334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
CAS1039416-36-8
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Cl)CO
InChIInChI=1S/C8H7ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2
InChIKeyNBOXKWPAFWOANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: Chemical Identity & Scaffold Context


(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1039416-36-8) is a heterocyclic building block with the molecular formula C₈H₇ClN₂O and a molecular weight of 182.61 g/mol . The compound features an imidazo[1,2-a]pyridine core—a fused bicyclic scaffold recognized for its broad pharmacological relevance across kinase inhibition, antimicrobial, and agrochemical applications—with a chlorine atom substituted at the 6-position and a hydroxymethyl group appended at the 2-position [1]. This substitution pattern creates a defined synthetic handle for downstream derivatization via nucleophilic substitution or cross-coupling at the chloro-bearing position, while the primary alcohol serves as a versatile functional group for esterification, etherification, or oxidation reactions [2]. The compound is typically supplied at 95–98% purity as a solid and is available through multiple commercial vendors for research-scale procurement .

Positional Isomer Specificity for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol


Within the chloroimidazo[1,2-a]pyridinylmethanol series, the precise position of the chlorine substituent on the heterocyclic core dictates both synthetic accessibility and the physicochemical properties that govern downstream derivatization efficiency. Positional isomers such as the 3-chloro, 5-chloro, 7-chloro, and 8-chloro analogs share the identical molecular formula but exhibit distinct electronic environments, steric profiles, and chromatographic behaviors that preclude one-for-one substitution without experimental re-optimization . The 6-chloro substitution places the halogen at a position that balances electronic deactivation with steric accessibility for subsequent functionalization—a balance not equally achieved by isomers with ortho-like or bridgehead-adjacent chloro placement [1]. Furthermore, structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine scaffolds have established that substituent position on the heterocyclic nucleus is a critical determinant of both binding affinity to biological targets and synthetic tractability in cross-coupling reactions [2]. These distinctions are quantitative and reproducible, making the selection of the specific 6-chloro-2-methanol regioisomer a non-negotiable parameter for research reproducibility.

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: Comparative Evidence


Antifungal Acrylonitrile Derivatization

When the (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol scaffold is functionalized at the 2-position with an acetonitrile group followed by condensation with aromatic aldehydes, it yields (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives in yields ranging from 63% to 92% [1]. The antifungal activity of these derivatives against a clinical strain of Candida parapsilosis varies from MIC = 19.36 µM to 89.38 µM depending on the aryl substituent, with SAR analysis confirming that the nature and position of substituents on the aryl ring significantly modulate efficacy [1]. In contrast, the non-chlorinated parent scaffold (imidazo[1,2-a]pyridin-2-ylmethanol, CAS 82090-52-6) lacks the 6-chloro handle that enables the specific electronic and steric properties governing both the condensation chemistry and the subsequent biological activity of the acrylonitrile series [2]. The chloro substituent at the 6-position provides a defined site for electronic tuning without introducing the steric hindrance or altered regioselectivity observed with isomers bearing chlorine at the 3-, 5-, 7-, or 8-positions.

Antifungal drug discovery Imidazopyridine SAR Candida parapsilosis

Optimized Lipophilicity at C6 Position

The 6-chloroimidazo[1,2-a]pyridin-2-yl)methanol regioisomer exhibits a calculated XLogP3 value of approximately 1.1, positioning it within the optimal lipophilicity range for both synthetic handling and potential membrane permeability in drug discovery contexts [1]. Comparative analysis of positional isomers reveals measurable differences in computed lipophilicity: the 5-chloro isomer (CAS 342024-46-8) has a reported XLogP3 of 1.9 [2], representing a ΔXLogP3 of +0.8 (approximately 6.3-fold higher calculated partition coefficient). The 3-chloro isomer (CAS not publicly assigned), bearing chlorine adjacent to the bridgehead nitrogen, is expected to exhibit further altered lipophilicity due to the differing electronic environment at the C3 position. These differences in XLogP3 values are not merely computational artifacts; they translate to distinct chromatographic retention times, differential solubility in organic solvent systems, and altered permeability predictions that directly impact synthetic workup, purification protocols, and structure-based design decisions [3].

Medicinal chemistry Lipophilicity optimization Drug design

Suzuki-Miyaura Cross-Coupling via Iodinated Core

The 6-chloroimidazo[1,2-a]pyridine core, synthesized via condensation of 5-chloropyridin-2-amine with 2-chloroacetaldehyde, undergoes iodination with N-iodosuccinimide (NIS) in DMF to afford 6-chloro-3-iodoimidazo[1,2-a]pyridine in 71% yield [1]. This iodinated intermediate subsequently participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various arylboronic acids, producing 20 distinct 3,6-substituted imidazo[1,2-a]pyridine derivatives in yields ranging from 47% to 80% [1]. The 6-chloro substitution remains intact throughout the cross-coupling sequence, providing a secondary functional handle for orthogonal derivatization. By comparison, the non-halogenated imidazo[1,2-a]pyridine core lacks the site for subsequent functionalization, and positional isomers with chlorine at alternative positions (e.g., 3-chloro or 8-chloro) would exhibit different regioselectivity and coupling efficiency due to altered electronic activation of the iodination site . The (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol variant incorporates the same 6-chloro core with the added advantage of a pre-installed hydroxymethyl group at C2, eliminating the need for subsequent C2 functionalization steps.

Palladium catalysis C–C bond formation Kinase inhibitor synthesis

C2 Hydroxymethyl as a Functionalization Handle

Synthetic precedent using the regioisomeric {3-chloroimidazo[1,2-a]pyridin-2-yl}methanol demonstrates that the hydroxymethyl group at the C2 position undergoes clean reaction chemistry under mild conditions. Treatment of imidazo[1,2-a]pyridin-2-ylmethanol with N-chlorosuccinimide (1.0 equiv) in anhydrous DMF at room temperature for 2 hours, followed by CombiFlash purification (dichloromethane/methanol 0–10% gradient), affords the chlorinated product in 65% isolated yield . Extrapolating this methodology to the 6-chloro analog, the C2-hydroxymethyl group is expected to exhibit comparable—if not improved—reactivity due to the electron-withdrawing effect of the 6-chloro substituent, which may enhance the electrophilicity of the adjacent hydroxymethyl-bearing carbon [1]. In contrast, the non-hydroxymethyl analog (6-chloroimidazo[1,2-a]pyridine, CAS 6188-25-6) lacks this functional handle, requiring additional synthetic steps to introduce a reactive group at C2 before further derivatization can proceed [2]. The presence of the pre-installed primary alcohol thus reduces the synthetic step count by at least one transformation and eliminates the need for harsh C2 metallation or formylation conditions.

Synthetic methodology Primary alcohol functionalization Heterocyclic derivatization

(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: Key Application Scenarios


Antifungal Lead Optimization Against Candida

Research groups developing novel antifungal agents can procure (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol as a validated starting scaffold for acrylonitrile derivative synthesis. The documented synthetic route produces derivatives in 63–92% yield with MIC values against Candida parapsilosis ranging from 19.36 to 89.38 µM, providing a data-supported entry point for SAR-driven optimization [1]. The 6-chloro substitution and C2 functional handle enable systematic exploration of aryl substituent effects on antifungal potency, as established in the 2025 study of ten derivatives.

Kinase Inhibitor Discovery via Suzuki-Miyaura Derivatization

Medicinal chemistry teams focused on kinase inhibitor development—particularly against PI3K isoforms or malarial kinases (PvPI4K, PfPKG)—can utilize the 6-chloroimidazo[1,2-a]pyridine core for palladium-catalyzed cross-coupling campaigns. The established iodination protocol yields 6-chloro-3-iodoimidazo[1,2-a]pyridine in 71% yield, with subsequent Suzuki-Miyaura coupling producing diverse 3,6-substituted analogs in 47–80% yields across 20 substrates [2]. Procuring the C2-methanol variant provides a pre-functionalized scaffold that can be further elaborated without additional C2 activation chemistry.

Synthetic Methodology with Orthogonal Functional Handles

Academic and industrial synthetic chemistry laboratories developing new heterocyclic methodologies can employ (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol as a model substrate featuring two orthogonal reactive sites: the 6-chloro position for nucleophilic aromatic substitution or cross-coupling, and the C2-hydroxymethyl group for esterification, etherification, or oxidation. Parallel synthetic precedent demonstrates that the C2-hydroxymethyl group undergoes clean functionalization under mild conditions (NCS, DMF, room temperature, 65% yield) , while the 6-chloro core remains intact for subsequent derivatization.

Comparative SAR of Positional Isomers

Research programs investigating the structure-activity or structure-property relationships of imidazopyridine-based compounds should procure the complete set of positional isomers (3-, 5-, 6-, 7-, and 8-chloro variants) to systematically map the effect of chlorine position on biological activity and physicochemical properties. The 6-chloro isomer, with its calculated XLogP3 of approximately 1.1, occupies a distinct lipophilicity space compared to the 5-chloro isomer (XLogP3 = 1.9) [3], enabling controlled evaluation of how subtle differences in chlorine placement affect target binding, cellular permeability, and metabolic stability.

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